molecular formula C18H22BNO5 B7956608 Ethyl 4-hydroxy-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate

Ethyl 4-hydroxy-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate

Cat. No.: B7956608
M. Wt: 343.2 g/mol
InChI Key: RNDDESVOOFLKPU-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a boronate ester group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the boronate ester group . The final step usually involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted quinoline derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-hydroxy-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate is unique due to its combination of a quinoline core, boronate ester group, and ethyl ester group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

ethyl 4-oxo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO5/c1-6-23-16(22)12-10-20-14-11(15(12)21)8-7-9-13(14)19-24-17(2,3)18(4,5)25-19/h7-10H,6H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDDESVOOFLKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=O)C(=CN3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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